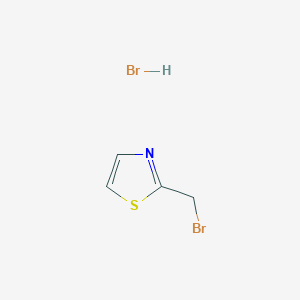

2-(Bromomethyl)thiazole hydrobromide

描述

Historical Context of Thiazole Chemistry

The development of thiazole chemistry traces its origins to the pioneering work conducted in the late nineteenth century, establishing the foundation upon which compounds like this compound would eventually emerge. The thiazole ring system was first described by Hantzsch and Weber in 1887, with subsequent structural confirmation provided by Prop in 1889. This initial discovery marked the beginning of a systematic exploration of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms within their ring structure.

The historical significance of thiazole chemistry becomes particularly evident when examining the methodological developments that emerged from early synthetic investigations. Hantzsch and Weber's original work involved the study of what they termed "aminomethylthiazole," which prompted careful structural analysis using the analytical techniques available during that period. Their research demonstrated that the new base possessed a cyclic structure derived from the thiazole nucleus, establishing fundamental principles that would guide subsequent synthetic developments for over a century.

During the early twentieth century, the field experienced significant expansion through the contributions of multiple research groups who systematically explored the reactivity patterns and synthetic potential of thiazole derivatives. The development of the Hantzsch thiazole synthesis represented a particularly important milestone, providing a robust methodological framework for constructing thiazole rings through the cyclization of alpha-haloketones with thiourea derivatives. This synthetic approach would later prove instrumental in developing methods for preparing complex thiazole derivatives, including bromomethylated variants such as this compound.

The historical trajectory of thiazole chemistry also reveals important insights into the evolution of heterocyclic synthetic methodology. Early researchers recognized that thiazole rings exhibited significant pi-electron delocalization and possessed considerable aromaticity, properties that distinguished them from corresponding oxazole derivatives. This fundamental understanding of electronic structure would prove crucial for developing selective synthetic strategies for preparing functionalized thiazole derivatives with specific substitution patterns.

Significance in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its embodiment of multiple important structural features that demonstrate the versatility and synthetic utility of thiazole-based compounds. The thiazole ring system itself represents a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and pharmaceutical agents. The presence of both sulfur and nitrogen heteroatoms within the five-membered ring provides unique electronic properties that influence both reactivity patterns and biological activity profiles.

From a structural perspective, the thiazole ring in this compound exhibits the characteristic aromaticity associated with this heterocyclic system. The pi-electron delocalization within the ring results in chemical shifts for ring protons that absorb between 7.27 and 8.77 parts per million in proton nuclear magnetic resonance spectroscopy, indicating the presence of a strong diamagnetic ring current. This aromaticity contributes to the stability of the ring system while maintaining sufficient reactivity at specific positions to enable selective synthetic transformations.

The bromomethyl substituent attached to the thiazole ring introduces an additional dimension of reactivity that significantly enhances the synthetic utility of the compound. Bromomethyl groups serve as excellent electrophilic centers for nucleophilic substitution reactions, enabling the introduction of diverse functional groups through straightforward synthetic transformations. This reactivity profile makes this compound particularly valuable as a synthetic intermediate for constructing more complex molecular architectures.

The hydrobromide salt form of the compound provides important practical advantages for synthetic applications. Salt formation typically improves the crystallinity and handling properties of organic compounds, while also influencing solubility characteristics in various solvent systems. The molecular weight of 258.96 grams per mole for the hydrobromide salt reflects the additional bromine atom contributed by the hydrogen bromide component, distinguishing it from the free base form of the compound.

Table 1: Molecular Properties of this compound

Position in the Landscape of Bromomethylated Heterocycles

The position of this compound within the broader landscape of bromomethylated heterocycles reflects both its unique structural characteristics and its functional role as a versatile synthetic intermediate. Bromomethylated heterocycles constitute an important class of compounds that combine the electronic properties of aromatic heterocyclic systems with the electrophilic reactivity associated with alkyl halides. This combination provides synthetic chemists with powerful tools for constructing complex molecular architectures through selective functionalization reactions.

Comparative analysis of this compound with related bromomethylated heterocycles reveals important distinctions in both reactivity patterns and synthetic applications. The thiazole ring system exhibits different electronic characteristics compared to other five-membered heterocycles, such as oxazoles or imidazoles, due to the unique combination of sulfur and nitrogen heteroatoms. The sulfur atom contributes additional pi-electron density to the ring system while also providing sites for potential coordination interactions with metal catalysts during synthetic transformations.

The synthetic utility of this compound becomes particularly evident when examining its applications in the construction of more complex heterocyclic systems. Research has demonstrated that bromomethylated thiazoles serve as effective building blocks for synthesizing thiazole-linked hybrid molecules that combine multiple pharmacophoric elements within single molecular frameworks. These hybrid approaches have proven particularly valuable in medicinal chemistry applications where the combination of different heterocyclic units can provide enhanced biological activity profiles.

Recent synthetic developments have highlighted the versatility of this compound in modern organic synthesis. The compound has found applications in the synthesis of thiazole-based stilbene derivatives through multi-step synthetic sequences involving cyclization, bromination, and coupling reactions. These synthetic pathways demonstrate how the bromomethyl functionality can be leveraged to introduce complex substitution patterns while maintaining the integrity of the thiazole core structure.

Table 2: Comparative Properties of Selected Bromomethylated Heterocycles

The position of this compound within contemporary synthetic chemistry continues to evolve as new methodologies emerge for exploiting its unique reactivity profile. The compound's dual nature as both a heterocyclic aromatic system and an alkylating agent provides opportunities for developing novel synthetic strategies that take advantage of both sets of chemical properties. This versatility ensures that this compound will continue to occupy an important position within the landscape of synthetic organic chemistry, serving as both a valuable synthetic intermediate and a platform for developing new chemical transformations.

属性

IUPAC Name |

2-(bromomethyl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-3-4-6-1-2-7-4;/h1-2H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWKVUADULYLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20695952 | |

| Record name | 2-(Bromomethyl)-1,3-thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-94-4 | |

| Record name | 2-(Bromomethyl)-1,3-thiazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20695952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

2-(Bromomethyl)thiazole hydrobromide is a chemical compound with the molecular formula C4H5Br2N2S·HBr. Its structure features a thiazole ring with a bromomethyl substituent, which contributes to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications based on available research.

- Molecular Weight : Approximately 337.858 g/mol

- Structure : Contains a thiazole ring with two bromine atoms attached to the bromomethyl group.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in antimicrobial and enzyme inhibition studies. Its ability to interact with various biological macromolecules makes it a candidate for further pharmacological exploration.

Antimicrobial Properties

Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance, thiazole derivatives have been reported to inhibit bacterial growth and exhibit activity against protozoan infections.

- Example Study : A study highlighted that thiazole derivatives showed promising results against various strains of bacteria and protozoa, suggesting that this compound could share similar properties due to its structural characteristics .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes, which are crucial for various biochemical pathways.

- Mechanism of Action : The presence of the bromomethyl group allows for nucleophilic substitution reactions, which can lead to enzyme inhibition. For example, certain thiazole derivatives have demonstrated inhibition of monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism .

Case Studies and Research Findings

Comparison with Similar Compounds

The unique substitution pattern of this compound differentiates it from other thiazole compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(Bromomethyl)-1,3-thiazole | Bromomethyl group on thiazole | Directly involved in nucleophilic substitution |

| 4-(Bromomethyl)-1,3-thiazole | Bromomethyl at position 4 | Different reactivity patterns due to position change |

| 2-Ethyl-1,3-thiazole hydrobromide | Ethyl substituent instead of bromomethyl | Different biological activity profile |

科学研究应用

Antimicrobial Activity

Research indicates that 2-(bromomethyl)thiazole hydrobromide exhibits notable antimicrobial properties. Studies have explored its efficacy against various pathogens, including fungi such as Candida species. For instance, compounds structurally related to 2-(bromomethyl)thiazole have shown promising results in inhibiting Candida albicans, with minimal inhibitory concentration (MIC) values significantly lower than those of standard antifungal agents like fluconazole .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in pathogenic processes. Molecular docking studies suggest that it can act as a noncompetitive inhibitor of fungal lanosterol C14α-demethylase, an enzyme critical for fungal cell membrane synthesis . This mechanism underscores its potential use in developing new antifungal therapies.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide. The compound's ability to interact with biological macromolecules may allow it to disrupt essential processes in pests or weeds, offering a new avenue for crop protection strategies.

Material Science Applications

The compound's unique properties also lend themselves to applications in materials science. It can be utilized in the synthesis of light-emitting diodes (LEDs) and other optoelectronic devices due to its ability to form stable complexes and contribute to electronic properties. Additionally, it has potential applications in catalysis and light harvesting.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds reveals distinct differences in reactivity and biological activity:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-(Bromomethyl)-1,3-thiazole | Bromomethyl group on thiazole | Directly involved in nucleophilic substitution |

| 4-(Bromomethyl)-1,3-thiazole | Bromomethyl group at position 4 | Different reactivity patterns due to position change |

| 2-Ethyl-1,3-thiazole hydrobromide | Ethyl substituent instead of bromomethyl | Different biological activity profile |

| 2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole | Additional methyl groups on the thiazole ring | Enhanced lipophilicity and varied interactions |

This table highlights how the specific substitution pattern of this compound significantly influences its reactivity and biological activity compared to its analogs.

相似化合物的比较

2-Bromomethylthiazole (CAS 131654-56-3)

- Molecular Formula : C₄H₄BrNS

- Molecular Weight : 178.05 g/mol

- Higher boiling point (199°C) compared to simpler bromothiazoles due to the bromomethyl substituent.

- Reactivity : The absence of the hydrobromide salt may enhance its reactivity in nucleophilic substitution reactions, though stability during synthesis can be challenging.

2-Bromo-5-methylthiazole (CAS 41731-23-1)

2-(Bromomethyl)-4,5-dimethyl-1,3-thiazole Hydrobromide (CAS 2072824-46-3)

- Molecular Formula : C₆H₉Br₂NS

- Molecular Weight : 287.01 g/mol

- Key Differences :

- Synthetic Utility : The dimethyl groups may direct regioselectivity in cross-coupling reactions, offering advantages in targeted drug design.

2-Bromothiazole (CAS 3034-53-5)

- Molecular Formula : C₃H₂BrNS

- Molecular Weight : 148.02 g/mol

- Key Differences :

- Reactivity : The absence of a bromomethyl group limits its utility in alkylation reactions but makes it suitable for electrophilic substitutions.

Comparative Analysis of Physicochemical Properties

准备方法

General Synthetic Approach

The synthesis of 2-(Bromomethyl)thiazole hydrobromide typically involves the bromination of a methyl group attached to the thiazole ring, often starting from 2-methylthiazole or related precursors. The hydrobromide salt formation occurs by treatment with hydrobromic acid or by crystallization from hydrobromic acid-containing solvents.

Preparation via Bromination of 2-Methylthiazole

A classical and widely applied method is the direct bromination of 2-methylthiazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent, followed by isolation of the hydrobromide salt.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Methylthiazole + NBS or Br2 | Bromination of methyl group at 2-position | 70-85 | Solvent: CCl4, CHCl3, or acetonitrile |

| 2 | Treatment with HBr or crystallization | Formation of hydrobromide salt | Quantitative | Ensures stability and ease of handling |

This method benefits from simplicity and good yields but requires careful control of reaction conditions to prevent overbromination or ring bromination.

Synthesis via Hantzsch Thiazole Synthesis Followed by Bromination

An alternative approach involves first synthesizing 2-methylthiazole via the Hantzsch thiazole synthesis and then brominating the methyl group to obtain this compound.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-Haloketone + Thiourea (Hantzsch synthesis) | Formation of 2-methylthiazole | 60-80 | Common solvents: ethanol, reflux conditions |

| 2 | Bromination with NBS or Br2 | Selective bromination at methyl substituent | 70-85 | Control to avoid polybromination |

| 3 | Treatment with HBr or crystallization | Formation of hydrobromide salt | Quantitative | Improves compound stability and purification |

Direct Preparation from 2-Bromoacetyl Derivatives

Research has shown that this compound or analogs can be prepared by condensation of 2-bromoacetyl derivatives with thiourea, followed by isolation as hydrobromide salts. For example, the condensation of 2-bromoacetylpyridine hydrobromide with thiourea yields related aminothiazole derivatives, demonstrating a parallel synthetic strategy.

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Bromoacetyl compound + Thiourea | Cyclization to form thiazole ring | 60-90 | Mild conditions, often in ethanol or aqueous media |

| 2 | Isolation as hydrobromide salt | Crystallization or acid treatment | Quantitative | Enhances purity and stability |

This method is particularly useful for the synthesis of substituted thiazoles and their bromomethyl derivatives in hydrobromide form.

Summary Table of Preparation Methods

| Method | Starting Material | Brominating Agent | Solvent(s) | Yield Range (%) | Key Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct bromination of 2-methylthiazole | 2-Methylthiazole | NBS, Br2 | CCl4, CHCl3, Acetonitrile | 70-85 | Simple, straightforward | Requires careful bromination control |

| Hantzsch synthesis + bromination | α-Haloketone + Thiourea | NBS, Br2 | Ethanol, reflux | 60-85 | Flexible substitution possibilities | Multi-step, longer reaction times |

| Condensation of 2-bromoacetyl derivatives | 2-Bromoacetyl compounds + Thiourea | Not always separate bromination | Ethanol, aqueous media | 60-90 | Mild conditions, good yields | Limited to specific derivatives |

Research Findings and Notes

- The bromination step must be carefully controlled to avoid overbromination or unwanted substitution on the heterocyclic ring.

- Hydrobromide salt formation enhances the stability and handling of 2-(Bromomethyl)thiazole, facilitating its use in further synthetic applications.

- The condensation of 2-bromoacetyl derivatives with thiourea is a robust method for preparing aminothiazole derivatives, which can be adapted for bromomethyl analogs.

- Solvent choice affects both yield and purity; ethanol and acetonitrile are commonly preferred for their balance of solubility and reaction control.

- The Hantzsch synthesis route offers a modular approach to introduce various substituents on the thiazole ring before bromination, expanding the scope of derivatives accessible.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(bromomethyl)thiazole hydrobromide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of thiazole derivatives using reagents like N-bromosuccinimide (NBS) in solvents such as dichloromethane or THF under controlled temperatures (0–25°C) . Key parameters include stoichiometric control of bromine donors and inert atmospheres to minimize side reactions (e.g., di-bromination). Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for achieving >95% purity .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Methodological Answer :

- NMR : H and C NMR confirm regioselective bromination at the methyl group (δ 4.3–4.6 ppm for -CHBr) and thiazole ring protons (δ 7.5–8.2 ppm) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H] at m/z 239.9) .

- X-ray Crystallography : Resolves crystal packing and confirms bromide counterion interactions (e.g., C-Br···H-N hydrogen bonding) .

Q. What are the common nucleophilic substitution reactions involving the bromomethyl group?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions with amines (e.g., piperidine in DMF, 60°C) to yield thiazole-alkylamine derivatives . For arylthiols, Mitsunobu conditions (DIAD, PPh) enable C-S bond formation . Kinetic studies show reaction rates depend on solvent polarity (DMF > THF > toluene) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-deficient thiazole ring enhances electrophilicity at the bromomethyl site, facilitating Suzuki-Miyaura couplings with arylboronic acids (Pd(PPh), KCO, dioxane/water). Steric hindrance from substituents on the thiazole ring (e.g., 4-phenyl groups) reduces coupling efficiency by 20–30% . Computational DFT studies suggest transition-state stabilization via π-backbonding from palladium .

Q. What strategies mitigate hydrolytic instability of this compound in aqueous media?

- Methodological Answer : Hydrolysis to thiazole-methanol derivatives occurs rapidly in water (t < 1 hr at pH 7). Stabilization methods include:

- Lyophilization : Store as a hygroscopic-free solid at -20°C .

- Co-solvent systems : Use tert-butanol/water (4:1) to slow hydrolysis during reactions .

- Protecting groups : Temporarily mask the bromide with trimethylsilyl chloride (TMSCl) in anhydrous THF .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxicity) be resolved in structure-activity studies?

- Methodological Answer : Contradictions arise from assay variability (e.g., MIC vs. MTT assays). Standardization steps:

- Dose-response curves : Test concentrations from 1–100 µM to identify therapeutic windows .

- Metabolic profiling : Use LC-MS to differentiate parent compound effects from metabolites .

- Target validation : CRISPR-Cas9 knockout of putative targets (e.g., bacterial dihydrofolate reductase) clarifies mechanisms .

Key Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。